1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-17-26-24(27-31-17)20-9-10-22(25-16-20)28-11-13-29(14-12-28)23(30)15-19-7-4-6-18-5-2-3-8-21(18)19/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBRPFYKDUCBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a complex molecule that incorporates several bioactive moieties. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological exploration. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
It features a naphthalene moiety linked to a piperazine ring, which is further substituted with an oxadiazole and a pyridine ring. The presence of these diverse functional groups suggests a multifaceted mechanism of action.
Biological Activity Overview
The biological activities of compounds containing oxadiazole, pyridine, and piperazine rings have been widely studied, revealing a range of pharmacological effects:
-
Anticancer Activity :
- Compounds with oxadiazole derivatives have shown significant anticancer properties. For instance, studies indicate that 1,2,4-oxadiazole derivatives exhibit cytotoxicity against various cancer cell lines, including HeLa and CaCo-2 with IC50 values often below 100 µM .
- The specific compound under review has not been extensively tested in clinical settings; however, its structural analogs have demonstrated promising results in inhibiting tumor growth.
-
Antimicrobial Activity :
- Research has shown that oxadiazole derivatives possess antimicrobial properties against bacteria and fungi. For example, certain derivatives have been effective against Mycobacterium tuberculosis and other pathogenic strains .
- The compound's potential as an antimicrobial agent remains to be fully elucidated but is supported by the activity of similar structures.
- Neuropharmacological Effects :
Case Study 1: Anticancer Evaluation
A study conducted on novel oxadiazole derivatives demonstrated that compounds similar to the one exhibited significant cytotoxicity against a panel of cancer cell lines. The most active derivative showed an IC50 value of approximately 92.4 µM against various cancer types . This suggests that the target compound may also possess similar anticancer activity.
Case Study 2: Antimicrobial Screening
In another study focusing on the synthesis of oxadiazole derivatives combined with thiazole and pyridine rings, researchers found that certain compounds effectively inhibited Mycobacterium bovis BCG both in active and dormant states . This highlights the potential for developing new anti-tubercular agents based on the structure of the compound .
The mechanisms through which the compound may exert its biological effects include:
- Enzyme Inhibition : Many oxadiazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing mood and anxiety disorders.
- Antimicrobial Action : The ability to disrupt bacterial cell wall synthesis or function through targeting specific metabolic pathways is a common mechanism among related compounds.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its combination of 1,2,4-oxadiazole , piperazine , and naphthalene moieties. Below is a comparative analysis with analogs (Table 1):
Table 1. Structural and Functional Comparison with Analogs
Structure–Activity Relationship (SAR) Insights
- Oxadiazole Substituents : Methyl (target compound) vs. isopropyl () groups influence steric bulk and lipophilicity. Methyl may favor tighter binding to flat enzyme pockets, while isopropyl could improve metabolic stability .
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen enables hydrogen bonding and solubility, whereas piperidine () offers greater conformational flexibility .
Computational Predictions
- CANDO Platform (): Proteomic interaction signatures predict multitarget behavior, possibly overlapping with antidepressants (via naphthalene) or antivirals (via oxadiazole) .
- QSAR Models (): Structural fragments like oxadiazole-pyridine correlate with antibacterial activity (p < 0.05 in related compounds) .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical?
The compound is synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Piperazine coupling : Reacting 5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-amine with a bromo- or chloro-substituted ethanone derivative under reflux in ethanol or glacial acetic acid (2–10 hours, 80–100°C) .
- Oxadiazole formation : Cyclization of amidoxime precursors using dehydrating agents like ZnCl₂ or PCl₃ .
- Purification : Recrystallization from solvent mixtures (e.g., DMF:EtOH, 1:1) to isolate the final product .
Q. Which spectroscopic and structural characterization methods are essential for confirming its identity?
- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., naphthalene and pyridine rings often form angles of 7.8–90.1°) and confirms stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR validate proton environments (e.g., naphthyl protons at δ 7.2–8.5 ppm, oxadiazole C=O at ~160 ppm) .
- Elemental analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .
Advanced Research Questions
Q. How can synthetic yields be optimized, and what factors introduce variability?
- Catalyst concentration : Anhydrous sodium acetate (0.2 g per 0.01 mol substrate) enhances cyclization efficiency .
- Reaction time : Extended reflux (8–10 hours vs. 2 hours) improves yields in sluggish condensations but risks decomposition .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-synthesis solvent swaps to isolate crystalline products .
Q. How should researchers resolve contradictions in spectral or crystallographic data?
- Cross-validation : Compare experimental IR (C=O stretch ~1680 cm⁻¹) with computational DFT calculations .
- Temperature-dependent NMR : Resolve dynamic effects (e.g., rotational barriers in piperazine rings) by acquiring spectra at 25°C and 60°C .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error to rule out impurities .
Q. What experimental designs are recommended for evaluating biological activity?
- Antimicrobial assays : Use agar diffusion (zone of inhibition) and minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting substituent effects (e.g., chloro groups enhance activity) .
Q. How do structural modifications (e.g., oxadiazole vs. thiazole) impact pharmacodynamics?
- Oxadiazole vs. thiazole : Oxadiazole’s electron-withdrawing nature improves metabolic stability but reduces solubility. Replace with thiazole to enhance π-π stacking with hydrophobic enzyme pockets .
- Naphthyl substitution : 1-Naphthyl increases lipophilicity (logP ~3.5) compared to 2-naphthyl (logP ~3.0), affecting membrane permeability .
Q. What strategies mitigate poor aqueous solubility during in vitro assays?
- Co-solvent systems : Use DMSO:water (≤10% DMSO) or β-cyclodextrin inclusion complexes .
- Salt formation : React with HCl or citric acid to generate water-soluble hydrochloride or citrate salts .
Methodological Challenges
Q. How can computational modeling predict binding modes with target proteins?
Q. What analytical techniques assess thermal and pH stability?
Q. How are reaction mechanisms (e.g., cyclization) validated experimentally?
- Isotopic labeling : Track ¹⁸O incorporation in oxadiazole formation using H₂¹⁸O to confirm dehydration pathways .
- Kinetic studies : Measure rate constants under varying temperatures (Arrhenius plots) to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
